1-(2-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE
Description
1-(2-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE is a chemical compound with a complex structure that includes a fluorophenyl group, an oxolan ring, and a methanesulfonamide group
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c13-12-6-2-1-4-10(12)9-18(15,16)14-8-11-5-3-7-17-11/h1-2,4,6,11,14H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRIIHPJHYKJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE typically involves multiple steps:
Synthetic Routes: The preparation begins with the formation of the oxolan ring, followed by the introduction of the fluorophenyl group. The final step involves the addition of the methanesulfonamide group.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production may involve continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
1-(2-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted at specific temperatures and pressures.
Major Products: The reactions yield various products depending on the reagents and conditions used, including derivatives with modified functional groups.
Scientific Research Applications
1-(2-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
1-(2-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]methanesulfonamide and 1-(2-bromophenyl)-N-[(oxolan-2-yl)methyl]methanesulfonamide share structural similarities.
Uniqueness: The presence of the fluorine atom in 1-(2-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE imparts unique chemical properties, such as increased stability and reactivity, distinguishing it from its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
